molecular formula C7H11N3O2 B8149138 N-Ethyl-2-(1H-pyrazol-4-yloxy)-acetamide

N-Ethyl-2-(1H-pyrazol-4-yloxy)-acetamide

Cat. No.: B8149138
M. Wt: 169.18 g/mol
InChI Key: QTWRJPDJABSVEC-UHFFFAOYSA-N
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Description

N-Ethyl-2-(1H-pyrazol-4-yloxy)-acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring substituted with an ethoxyacetamide moiety. Its structure combines an amide functional group with a pyrazole core, which is known to confer diverse biological and chemical properties.

Properties

IUPAC Name

N-ethyl-2-(1H-pyrazol-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-8-7(11)5-12-6-3-9-10-4-6/h3-4H,2,5H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWRJPDJABSVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CNN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(1H-pyrazol-4-yloxy)-acetamide typically involves the reaction of ethylamine with 2-(1H-pyrazol-4-yloxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(1H-pyrazol-4-yloxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Ethyl-2-(1H-pyrazol-4-yloxy)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-2-(1H-pyrazol-4-yloxy)-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(1H-pyrazol-4-yloxy)-acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between N-Ethyl-2-(1H-pyrazol-4-yloxy)-acetamide and related compounds:

Compound Name Substituents on Pyrazole/Phenyl Rings Key Functional Groups Reference
This compound Ethyl, pyrazol-4-yloxy Amide, ether Target Compound
N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Nitrophenyl, dimethyl, oxo Amide, nitro
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide Dichlorophenyl, dimethyl, oxo Amide, chloro
Acetochlor (Agrochemical) Chloro, ethoxymethyl, methylphenyl Amide, chloro, ether
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide Pyrazol-1-yl, phenyl Amide

Key Observations :

  • Steric Effects : Dichlorophenyl substituents () introduce steric bulk and electronegativity, which may reduce solubility but enhance binding affinity in biological systems .
  • Biological Relevance : The pyrazol-4-yloxy group in the target compound provides an ether linkage absent in analogs like acetochlor (), which contains a chloro group linked to an ethoxymethyl chain. This difference may influence biodegradability and toxicity profiles .

Crystallography :

  • Hydrogen Bonding : The target compound’s ether and amide groups may form N–H···O and C–H···O interactions, similar to the R²²(10) hydrogen-bonding motifs observed in and . These interactions stabilize crystal packing and influence melting points .
  • Planarity : Pyrazole rings in analogs (e.g., ) are nearly planar (deviation <0.005 Å), while substituents like nitrophenyl groups induce torsional angles (~67°) that disrupt coplanarity .

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